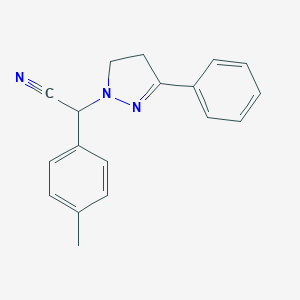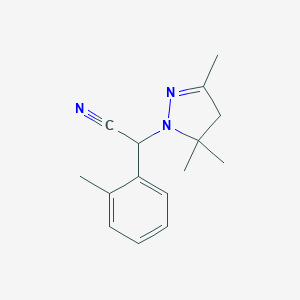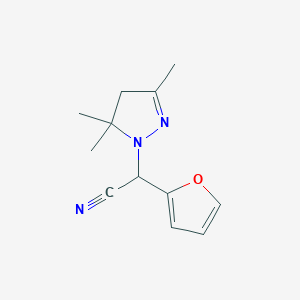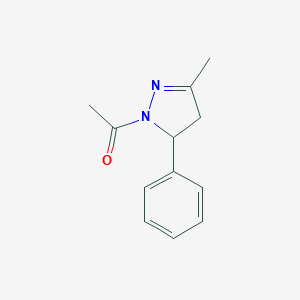
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DPPB, and it has been synthesized using various methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to improve the solubility of this compound, making it easier to use in lab experiments.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylethylamine, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide |
|---|---|
Fórmula molecular |
C20H21N3O |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-15-14-16(2)23(22-15)19-10-8-18(9-11-19)20(24)21-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
Clave InChI |
BXCYVQPKUQDECP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)





acetonitrile](/img/structure/B257751.png)


